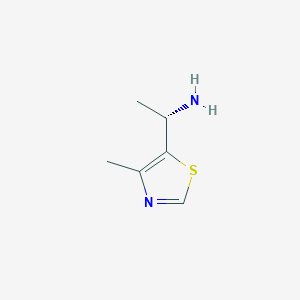

(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine

Description

(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine is a chiral amine featuring a thiazole ring substituted with a methyl group at the 4-position and an ethylamine side chain in the (S)-configuration.

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

(1S)-1-(4-methyl-1,3-thiazol-5-yl)ethanamine |

InChI |

InChI=1S/C6H10N2S/c1-4(7)6-5(2)8-3-9-6/h3-4H,7H2,1-2H3/t4-/m0/s1 |

InChI Key |

JOBBHTSHHQMJDQ-BYPYZUCNSA-N |

Isomeric SMILES |

CC1=C(SC=N1)[C@H](C)N |

Canonical SMILES |

CC1=C(SC=N1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Methylthiazol-5-yl)ethan-1-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Chiral Amine Formation: The chiral amine can be synthesized through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The thiazole ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, alcohols, and substituted thiazoles.

Scientific Research Applications

(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine is a chiral amine compound that contains a thiazole ring with a methyl group at the 4-position. This compound is a building block in organic synthesis for creating more complex molecules. It is also studied for its potential biological activities, such as antimicrobial and antifungal properties, and is being researched for its potential as a pharmaceutical intermediate or active ingredient. It is also used in the synthesis of specialty chemicals and materials.

This compound Mechanism of Action

The compound interacts with molecular targets like enzymes or receptors, where the thiazole ring and chiral amine play key roles in binding affinity and activity, potentially inhibiting or activating enzymatic processes to achieve desired biological effects.

Scientific Research Applications

- Chemistry this compound serves as a building block in organic synthesis for creating complex molecules.

- Biology Studies explore its biological activities, including antimicrobial and antifungal properties.

- Medicine Research is being conducted to determine its potential as a pharmaceutical intermediate or active ingredient.

- Industry It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methylthiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chiral amine moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to the desired biological effects.

Comparison with Similar Compounds

Research Implications and Trends

- Stereochemistry : The (S)-configuration in thiazole-amines is critical for activity, as seen in avapritinib and phenyl derivatives .

- Solubility Optimization : Hydrochloride salts (e.g., ) improve bioavailability, a key consideration in drug development.

- Structural Hybrids : Pyridine-thiazole hybrids () represent emerging trends in balancing lipophilicity and solubility.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-1-(4-Methylthiazol-5-yl)ethan-1-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of thiazole precursors and chiral resolution. For enantioselective synthesis, asymmetric catalysis (e.g., using chiral auxiliaries or enzymes) is critical. Enantiomeric purity can be validated via chiral HPLC or polarimetry. Refer to protocols for structurally analogous amines, such as those involving tetrazole or pyrazole intermediates, which emphasize protecting-group strategies and stereocontrol .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and stereochemistry, particularly the methylthiazole and ethylamine moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, critical for confirming the S-configuration .

Q. What safety protocols are essential when handling this compound hydrochloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Neutralize acidic residues with bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .

- Target Specificity : Use radioligand binding assays (e.g., for receptor subtypes) to confirm selectivity .

- Data Normalization : Include internal controls (e.g., reference inhibitors) to account for assay variability .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Salt Formation : The hydrochloride salt (CAS 1948273-01-5) improves aqueous solubility and bioavailability .

- Prodrug Design : Modify the amine group with labile protecting groups (e.g., carbamates) to enhance membrane permeability .

- Metabolic Stability : Assess hepatic microsomal stability using LC-MS/MS to identify metabolic hotspots .

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to thiazole-sensitive targets (e.g., kinases or GPCRs) .

- QSAR Modeling : Corrogate substituent effects (e.g., methylthiazole vs. fluorophenyl analogs) to refine activity predictions .

- MD Simulations : Simulate ligand-receptor dynamics over nanosecond timescales to assess binding stability .

Key Considerations for Experimental Design

- Stereochemical Integrity : Monitor reaction conditions (pH, temperature) to prevent racemization during synthesis .

- Biological Assay Reproducibility : Standardize cell lines (e.g., HEK293 for receptor studies) and assay buffers .

- Data Validation : Cross-validate crystallographic data with spectroscopic results to minimize structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.